N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for organic compound naming. The compound features a central acetamide framework substituted with a trifluoromethyl group at the 2-position and N-methylation at the amide nitrogen. The second nitrogen substituent consists of a tertiary carbon center bearing both methyl and cyano functional groups, creating a quaternary carbon environment that significantly influences the compound's overall molecular geometry and reactivity profile.
The Chemical Abstracts Service registry number for this compound is 1443981-57-4, providing a unique identifier for database searches and regulatory documentation. Alternative naming conventions may refer to this compound as 2,2,2-trifluoro-N-methyl-N-(2-methylpropan-2-yl)acetamide or N-(tert-butylcyano)-N-methyl-2,2,2-trifluoroacetamide, though these variations lack the specificity required for precise chemical communication. The standardized SMILES notation CN(C(=O)C(F)(F)F)C(C)(C)C#N effectively captures the connectivity pattern and serves as a computational representation for molecular modeling applications.
The compound belongs to the broader class of trifluoroacetamide derivatives, which are known for their unique electronic properties arising from the strong electron-withdrawing effect of the trifluoromethyl group. This structural classification places the compound within a family of molecules that exhibit distinctive spectroscopic signatures and conformational preferences due to the presence of the highly electronegative fluorine atoms and their influence on neighboring molecular regions.
Molecular Formula and Weight Analysis
The molecular formula C₇H₉F₃N₂O corresponds to a molecular weight of 194.15 daltons, as confirmed by multiple analytical sources. This relatively compact molecular structure contains seven carbon atoms arranged in a specific connectivity pattern that creates distinct electronic environments throughout the molecule. The presence of three fluorine atoms concentrated in the trifluoromethyl group contributes significantly to the overall molecular mass while occupying minimal spatial volume due to the small atomic radius of fluorine.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉F₃N₂O | |
| Molecular Weight | 194.15 g/mol | |
| Fluorine Content | 29.4% by mass | Calculated |
| Degree of Unsaturation | 3 | Calculated |
The degree of unsaturation calculation reveals three degrees of unsaturation, corresponding to the carbonyl group of the amide (one degree), the cyano group (two degrees), accounting for the absence of aromatic systems or additional ring structures. The high fluorine content of approximately 29.4% by mass significantly influences the compound's physical and chemical properties, including its polarity, lipophilicity, and metabolic stability characteristics.
The molecular architecture incorporates two nitrogen atoms with distinct hybridization states and electronic environments. The amide nitrogen exhibits sp² hybridization due to resonance with the carbonyl group, while the cyano nitrogen maintains sp hybridization as part of the linear triple bond system. This structural diversity creates multiple sites for potential intermolecular interactions and influences the compound's overall conformational flexibility.
Spectroscopic Characterization (¹H/¹³C/¹⁹F NMR, IR, UV-Vis)
Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment and dynamic behavior of this compound. The ¹H nuclear magnetic resonance spectrum exhibits characteristic patterns arising from the distinct chemical environments of the various proton populations within the molecule. The N-methyl protons attached to the amide nitrogen typically appear as a singlet in the range of 3.0-3.5 parts per million, with the exact chemical shift influenced by the electron-withdrawing effect of both the carbonyl and trifluoromethyl groups.
The geminal methyl groups attached to the quaternary carbon center bearing the cyano group exhibit a characteristic singlet pattern, typically observed around 1.5-2.0 parts per million. These protons experience a unique chemical environment due to their proximity to both the electronegative cyano group and the N-methyl amide system. The absence of coupling patterns for these methyl groups confirms their attachment to a quaternary carbon center, eliminating the possibility of neighboring proton interactions.
¹⁹F nuclear magnetic resonance spectroscopy reveals critical information about the trifluoromethyl group environment and its interaction with the surrounding molecular framework. Trifluoroacetamide derivatives typically exhibit ¹⁹F resonances in the range of -69 to -71 parts per million, with specific chemical shifts dependent on the electronic nature of the amide substituents. The compound may exhibit through-space coupling effects between the fluorine atoms and nearby protons, particularly those in spatial proximity due to conformational preferences.
Research on related trifluoroacetamide compounds demonstrates that through-space coupling constants of 1.4-1.8 hertz can be observed between protons and fluorine atoms separated by five bonds when favorable geometric arrangements exist. This phenomenon, while subtle, provides valuable information about the preferred conformational states of the molecule in solution. The ¹³C nuclear magnetic resonance spectrum displays characteristic signals for the carbonyl carbon (typically 155-175 parts per million), the trifluoromethyl carbon (115-120 parts per million with characteristic quartet splitting due to carbon-fluorine coupling), and the cyano carbon (115-125 parts per million).
Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecular structure. The amide carbonyl stretch typically appears around 1650-1680 cm⁻¹, with the exact frequency influenced by the electron-withdrawing effect of the trifluoromethyl substituent. The cyano group exhibits a characteristic strong absorption around 2200-2260 cm⁻¹, providing unambiguous identification of this functional group. Carbon-fluorine stretching vibrations appear in the 1100-1300 cm⁻¹ region, often as multiple bands due to the coupling of carbon-fluorine bonds within the trifluoromethyl group.
Crystallographic Analysis and Conformational Studies
X-ray crystallography represents the definitive method for determining the three-dimensional structure of this compound in the solid state. The crystallographic analysis requires the preparation of high-quality single crystals, which can be challenging for compounds containing multiple polar functional groups and flexible alkyl substituents. The crystallization process must be carefully controlled to maintain the stable tertiary structure while avoiding conformational changes that could compromise the crystal quality.
Modern crystallographic techniques involve the systematic collection of X-ray diffraction data followed by computational structure determination methods. The diffraction pattern analysis reveals the precise positioning of all non-hydrogen atoms within the crystal lattice, providing bond lengths, bond angles, and torsional angles with high accuracy. For trifluoroacetamide derivatives, particular attention must be paid to the conformation around the amide bond, which can exist in either E or Z configurations depending on the steric and electronic influences of the substituents.
Conformational studies of related trifluoroacetamide compounds indicate a preference for the E-amide conformation, where the trifluoromethyl group and the larger nitrogen substituent adopt an anti arrangement around the amide bond. This conformational preference minimizes steric interactions while maximizing favorable electronic interactions between the electron-withdrawing trifluoromethyl group and the amide system. The presence of the bulky 1-cyano-1-methylethyl substituent likely reinforces this conformational preference due to additional steric considerations.
Density functional theory calculations at the B3LYP/6-31G(d) level with solvation modeling provide theoretical support for experimental crystallographic findings. These computational studies reveal energy differences between conformational isomers and predict the preferred molecular geometry in both gas phase and solution environments. The calculations typically show E:Z ratios ranging from 2:1 to 9:1 for trifluoroacetamide derivatives, depending on the specific substitution pattern and electronic properties of the nitrogen substituents.
Computational Modeling of Electron Density Distribution
Advanced computational methods provide detailed insights into the electron density distribution throughout the this compound molecule. Density functional theory calculations reveal the electronic structure and charge distribution patterns that govern the compound's chemical reactivity and intermolecular interaction capabilities. The trifluoromethyl group acts as a powerful electron-withdrawing substituent, significantly reducing electron density on the adjacent carbonyl carbon and influencing the electrophilic character of this reactive center.
The cyano group contributes additional electron-withdrawing character through its triple bond system, creating a region of reduced electron density around the quaternary carbon center. This electronic depletion affects the basicity of the nearby nitrogen atoms and influences the overall dipole moment of the molecule. The computational analysis reveals that the molecule possesses a significant dipole moment due to the asymmetric distribution of electronegative atoms and the polar nature of both the amide and cyano functional groups.
Molecular electrostatic potential surface calculations demonstrate the spatial distribution of positive and negative charge regions throughout the molecule. The oxygen atom of the carbonyl group exhibits the most negative electrostatic potential, making it the primary site for hydrogen bonding interactions with donor molecules. The fluorine atoms of the trifluoromethyl group also display negative electrostatic potential, though their participation in intermolecular interactions is often limited by steric accessibility.
Natural bond orbital analysis provides quantitative information about the electronic structure and bonding patterns within the molecule. The analysis reveals the extent of electron delocalization between the amide nitrogen lone pair and the carbonyl π system, which is reduced compared to simple amides due to the electron-withdrawing effect of the trifluoromethyl group. The cyano group exhibits minimal electronic interaction with the rest of the molecular framework, maintaining its discrete electronic character while contributing to the overall electron-withdrawing effect on the quaternary carbon center.
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-2,2,2-trifluoro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-6(2,4-11)12(3)5(13)7(8,9)10/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCLRBWDDLZQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,2,2-Trifluoro-N-methylacetamide Intermediates
A common intermediate, 2,2,2-trifluoro-N-methoxy-N-methylacetamide , can be synthesized by reacting trifluoroacetic anhydride with N-methoxymethylamine derivatives under controlled conditions:
- Dissolve N-methoxymethylamine hydrochloride in dichloromethane at 0 °C.
- Add trifluoroacetic anhydride and pyridine dropwise, stirring for 1 hour.
- Work up by washing with dilute hydrochloric acid and extracting with dichloromethane.
- Dry and concentrate to obtain the trifluoroacetamide intermediate with purity ~90% and yield ~80%.
This intermediate is crucial for further transformations to incorporate the cyanoalkyl group.
Incorporation of the 1-Cyano-1-methylethyl Group
The cyanoalkyl substituent can be introduced via Grignard or organometallic reagents reacting with the trifluoroacetamide intermediate:
- Prepare a Grignard reagent from 1-bromo-1-cyano-1-methylethane or a suitable cyanoalkyl halide.
- React the Grignard reagent with the trifluoroacetamide intermediate in anhydrous tetrahydrofuran (THF) at low temperature (0 °C to room temperature).
- Stir overnight to ensure complete reaction.
- Quench with ammonium chloride solution, extract with ethyl acetate, and purify by distillation or chromatography.
This method yields the target N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide with moderate to good yields (60–75%) depending on reaction conditions.
Alternative Ester Exchange and Decarbonylation Method for Trifluoroacetyl Precursors
A novel method reported for related trifluoro ketones involves ester exchange decarbonylation in the presence of anhydrous methanesulfonic acid:
- Mix 2-methyl trifluoro ethyl acetoacetate with fluorine-containing fatty acids (e.g., trifluoroacetic acid) and anhydrous methanesulfonic acid.
- Heat the mixture at 110–150 °C with controlled addition over several hours.
- The reaction proceeds via ester exchange and decarbonylation to yield trifluoromethyl ketones or related acetamides.
- Yields for trifluoromethyl ketones reach up to 93%, with high purity and suitability for scale-up.
Though this method is primarily for trifluoro ketones, it suggests potential for preparing trifluoroacetamide intermediates by analogous pathways, improving safety and scalability.
Reaction Conditions and Optimization
Research Findings and Considerations
- The Grignard approach allows direct introduction of the cyanoalkyl substituent but requires strict anhydrous conditions and careful temperature control to avoid side reactions.
- The ester exchange decarbonylation method offers a safer and more industrially feasible route to trifluoroacetyl intermediates, which can be further converted to the target amide.
- Solvent polarity significantly affects reaction efficiency; less polar solvents like dichloromethane are favored for trifluoroacetamide formation, while more polar solvents reduce yield.
- Yields vary from 60% to over 90% depending on method and scale, with purity typically exceeding 90% after purification.
- The presence of the cyano group requires careful handling to avoid hydrolysis or side reactions during synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Grignard Reaction | Trifluoroacetamide + cyanoalkyl MgBr | 0 °C to RT, THF solvent | 60–75 | Direct substitution, moderate yield | Sensitive to moisture, requires low temp |
| Ester Exchange Decarbonylation | 2-Methyl trifluoro ethyl acetoacetate + fluorinated acid + methanesulfonic acid | 110–150 °C, reflux, 4–5 h | Up to 93 | High yield, scalable, safer | Primarily for ketone intermediates |
| Trifluoroacetic Anhydride Route | Trifluoroacetic anhydride + N-methoxymethylamine + pyridine | 0 °C, DCM solvent | ~80 | High purity intermediate | Requires careful acid handling |
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological systems.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and other cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Key structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Substituents | Key Functional Groups |
|---|---|---|---|
| N-(1-Cyano-1-methylethyl)acetamide | C₆H₁₀N₂O | Cyano-isopropyl, acetamide | Cyano, amide |
| N-Methyl-2,2,2-trifluoroacetamide (CAS 815-06-5) | C₃H₄F₃NO | Trifluoromethyl, N-methyl | Trifluoro, amide |
| 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide | C₄H₅ClF₃NO | Trifluoroethyl, chloro | Trifluoro, chloro, amide |
| Flufenacet (CAS 142459-58-3) | C₁₄H₁₃F₄N₃O₂S | Fluorophenyl, thiadiazol, methylethyl | Fluoro, thiadiazol, amide |
| Alachlor (CAS 15972-60-8) | C₁₄H₂₀ClNO₂ | Chloro, methoxymethyl, diethylphenyl | Chloro, ether, amide |
Critical Observations :
- The trifluoromethyl group in the target compound increases electronegativity and resistance to enzymatic degradation compared to non-fluorinated analogs like N-(1-cyano-1-methylethyl)acetamide.
- The cyano-isopropyl group enhances reactivity for forming heterocycles (e.g., pyrazoles, imidazoles) compared to alachlor's chloro-methoxymethyl group, which is optimized for herbicidal activity.
Physicochemical Properties
*Estimates based on structural analogs.
Biological Activity
N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide (CAS No. 1443981-57-4) is an organic compound with a complex structure that has garnered interest in various fields of research, particularly in biochemistry and pharmacology. Its molecular formula is C7H9F3N2O, and it is noted for its potential interactions with biological systems, including its role as an enzyme inhibitor and its effects on cellular processes.
The compound features a trifluoromethyl group, which can influence its biological activity by enhancing lipophilicity and metabolic stability. The presence of the cyano group also suggests potential reactivity that may be leveraged in synthetic applications or biological interactions.
This compound exhibits significant biochemical activity:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes, thereby affecting metabolic pathways. For instance, it interacts with aminopropiophenone, which is relevant in the treatment of depression.
- Cellular Effects : The compound influences cell signaling pathways and gene expression. It has been observed to alter cellular metabolism by modulating key metabolic enzymes.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes can lead to changes in metabolic fluxes within cells.
- Impact on Gene Expression : By affecting transcription factors or other regulatory proteins, the compound can lead to changes in the expression of specific genes associated with various cellular functions.
Cellular Studies
Studies involving various cell lines have provided insights into the biological activity of this compound:
Table 1: Summary of Cellular Effects
| Cell Line | Observed Effect | Concentration Range | Reference |
|---|---|---|---|
| B16F10 | Inhibition of melanin production | ≤20 µM | |
| Various Cells | Altered gene expression | N/A |
Case Studies
Research has highlighted the potential applications of this compound in therapeutic contexts:
- Anti-Melanogenic Activity : In experiments using B16F10 murine melanoma cells, analogs of this compound demonstrated significant inhibition of melanin production without cytotoxicity at lower concentrations .
- Pharmacological Potential : Investigations into its pharmacological properties suggest that derivatives may serve as effective agents in treating conditions related to metabolic dysregulation .
Q & A
Q. What are the recommended synthetic routes for N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide?
Methodological Answer: A plausible synthesis involves reacting a cyano-substituted amine precursor with trifluoroacetyl chloride under controlled conditions. For example:
Reagent Selection : Use triethylamine as a base to neutralize HCl byproducts during acylation (commonly employed in acetamide syntheses) .
Reaction Setup : Reflux the mixture in anhydrous dichloromethane or acetonitrile for 4–6 hours.
Purification : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Isolate the product via recrystallization (e.g., using pet-ether or ethanol/water mixtures) .
Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of trifluoroacetyl chloride) and reaction time to minimize side products.
Q. What key physicochemical properties should be characterized for this compound?
Methodological Answer: Critical properties include:
Q. How can researchers purify this compound effectively?
Methodological Answer:
- Chromatography : Use flash column chromatography with silica gel and a gradient of ethyl acetate in hexane (10% → 50%) .
- Recrystallization : Dissolve crude product in hot ethanol, cool slowly to 4°C, and filter crystalline solids .
- SPE (Solid-Phase Extraction) : Employ C18 cartridges for aqueous/organic phase separations .
Advanced Research Questions
Q. What advanced analytical techniques are suitable for structural elucidation?
Methodological Answer:
- X-ray Crystallography : Resolve single-crystal structures to determine bond lengths, angles, and stereochemistry. For example, analogous compounds show C=O bond lengths of ~1.23 Å and C-N distances of ~1.34 Å .
- NMR Spectroscopy : Use -NMR to confirm trifluoromethyl group integrity (δ ≈ -70 ppm) and -NMR to identify cyano (δ ≈ 115–120 ppm) and carbonyl (δ ≈ 165–170 ppm) groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHFNO) with <2 ppm error.
Q. How does this compound interact with biological targets in pesticide research?
Methodological Answer:
- Mode of Action : The compound may act as a ryanodine receptor (RyR) modulator, disrupting calcium ion channels in pests. Validate via:
- Metabolite Profiling : Use LC-MS/MS to identify degradation products in pest hemolymph.
Q. What derivatization strategies enhance its detectability in environmental samples?
Methodological Answer:
- SPME Derivatization : Treat samples with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to silylate polar groups, improving GC-MS volatility .
- Post-Column Derivatization : In HPLC, react with dansyl chloride for fluorescence detection (λ = 340 nm, λ = 525 nm).
Safety and Handling
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification .
- Storage : Keep in amber glass vials under nitrogen at -20°C to prevent hydrolysis.
- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration (follow EPA guidelines).
Contradictions and Challenges
Q. How to resolve discrepancies in reported synthetic yields?
Methodological Answer:
- Parameter Screening : Use design-of-experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading.
- Byproduct Analysis : Characterize impurities via LC-MS and adjust reaction conditions (e.g., lower temperature reduces cyano group hydrolysis) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
